molecular formula C8H10ClNO B7980687 Phenylmethoxymethylideneazanium;chloride

Phenylmethoxymethylideneazanium;chloride

Cat. No.: B7980687
M. Wt: 171.62 g/mol
InChI Key: LSNKBVFMXFAUOF-UHFFFAOYSA-N
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Description

Phenylmethoxymethylideneazanium; chloride is a quaternary ammonium salt characterized by a phenyl group substituted with methoxy (-OCH₃) and methylidene (=CH₂) moieties attached to an azanium (NH₄⁺-like) core, with chloride as the counterion. Quaternary ammonium compounds like this are typically utilized in pharmaceuticals, surfactants, or biocides due to their cationic nature and solubility in polar solvents.

Properties

IUPAC Name

phenylmethoxymethylideneazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c9-7-10-6-8-4-2-1-3-5-8;/h1-5,7,9H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNKBVFMXFAUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC=[NH2+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenylmethoxymethylideneazanium;chloride typically involves the reaction of phenylmethanol with a suitable azanium source under controlled conditions. One common method involves the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the azanium ion. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Phenylmethoxymethylideneazanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenylmethoxymethylidene derivatives.

    Reduction: Reduction reactions can convert the azanium moiety to its corresponding amine.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxymethylidene oxide, while reduction can produce phenylmethoxymethylamine.

Scientific Research Applications

Phenylmethoxymethylideneazanium;chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Phenylmethoxymethylideneazanium;chloride involves its interaction with specific molecular targets. The azanium moiety can interact with nucleophilic sites on biomolecules, leading to various biochemical effects. The phenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Benzalkonium Chloride

  • Molecular Formula : C₂₂H₃₈ClN .
  • Structure : A benzyl group linked to a long alkyl chain and a quaternary ammonium center.
  • Applications : Widely used as a disinfectant and preservative in ophthalmic solutions .
  • Key Differences : Unlike phenylmethoxymethylideneazanium; chloride, benzalkonium chloride lacks methoxy and methylidene substituents, instead relying on hydrophobic alkyl chains for antimicrobial activity.

Phenylhydrazinium Chloride

  • Molecular Formula : C₆H₉ClN₂ .
  • Structure : A phenyl group bonded to a hydrazinium (NH₂-NH₃⁺) moiety.
  • Applications : Used in organic synthesis, particularly in the formation of heterocycles like pyrazolones .
  • Key Differences : This compound is a primary ammonium salt (protonated hydrazine), whereas phenylmethoxymethylideneazanium; chloride is a quaternary ammonium salt with a more complex substitution pattern.

4-Methoxybenzenediazonium Chloride

  • Molecular Formula : C₇H₇ClN₂O .
  • Structure : A diazonium salt (N₂⁺) with a methoxy-substituted benzene ring.
  • Applications : Intermediate in azo dye synthesis and coupling reactions .
  • Key Differences : Diazonium salts are highly reactive due to the N₂⁺ group, whereas quaternary ammonium salts like phenylmethoxymethylideneazanium; chloride are stable and used for their surfactant properties.

Metonitazene Hydrochloride

  • Molecular Formula : C₂₁H₂₆N₄O₃·HCl .
  • Structure : A benzimidazole derivative with nitro and methoxy substituents.
  • Applications : Synthetic opioid analog with pharmacological activity .

Physicochemical and Functional Comparison

Table 1: Comparative Analysis of Key Features

Compound Molecular Formula Core Structure Key Applications Stability/Reactivity
Phenylmethoxymethylideneazanium; chloride* Not explicitly provided Quaternary ammonium with phenyl, methoxy, methylidene Surfactants, biocides High stability
Benzalkonium chloride C₂₂H₃₈ClN Benzyl + alkyl chain Disinfectants, preservatives Stable in aqueous solutions
Phenylhydrazinium chloride C₆H₉ClN₂ Phenyl + hydrazinium Organic synthesis Reactive in acidic conditions
4-Methoxybenzenediazonium chloride C₇H₇ClN₂O Diazonium + methoxy Dye synthesis Thermally unstable

*Inferred from naming conventions and structural analogs.

Research Findings and Industrial Relevance

  • Quaternary Ammonium Salts: Compounds like benzalkonium chloride and phenylmethoxymethylideneazanium; chloride share surfactant properties due to their cationic heads and hydrophobic tails. However, the methoxy and methylidene groups in the latter may enhance solubility in non-polar solvents .
  • Reactivity : Diazonium salts (e.g., 4-methoxybenzenediazonium chloride) are unsuitable for long-term storage but critical in electrophilic substitution reactions, unlike stable quaternary ammonium salts .
  • Biological Activity: Metonitazene hydrochloride highlights how subtle structural changes (e.g., nitro groups) can confer pharmacological effects, whereas phenylmethoxymethylideneazanium; chloride is likely non-bioactive .

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